

Camizestrant vs. Fulvestrant in ESR1-Mutant Breast Cancer: A Comparative Guide

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Compound of Interest

Compound Name: *Camizestrant*

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Introduction

The emergence of activating mutations in the estrogen receptor 1 gene (ESR1) is a critical mechanism of acquired resistance to endocrine therapies in patients with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. This guide provides a detailed, data-driven comparison of **camizestrant**, a next-generation oral selective estrogen receptor degrader (SERD), and fulvestrant, the current standard-of-care SERD, in the context of ESR1-mutant breast cancer. We will delve into clinical efficacy data, preclinical evidence, mechanisms of action, and experimental protocols to offer a comprehensive resource for the scientific community.

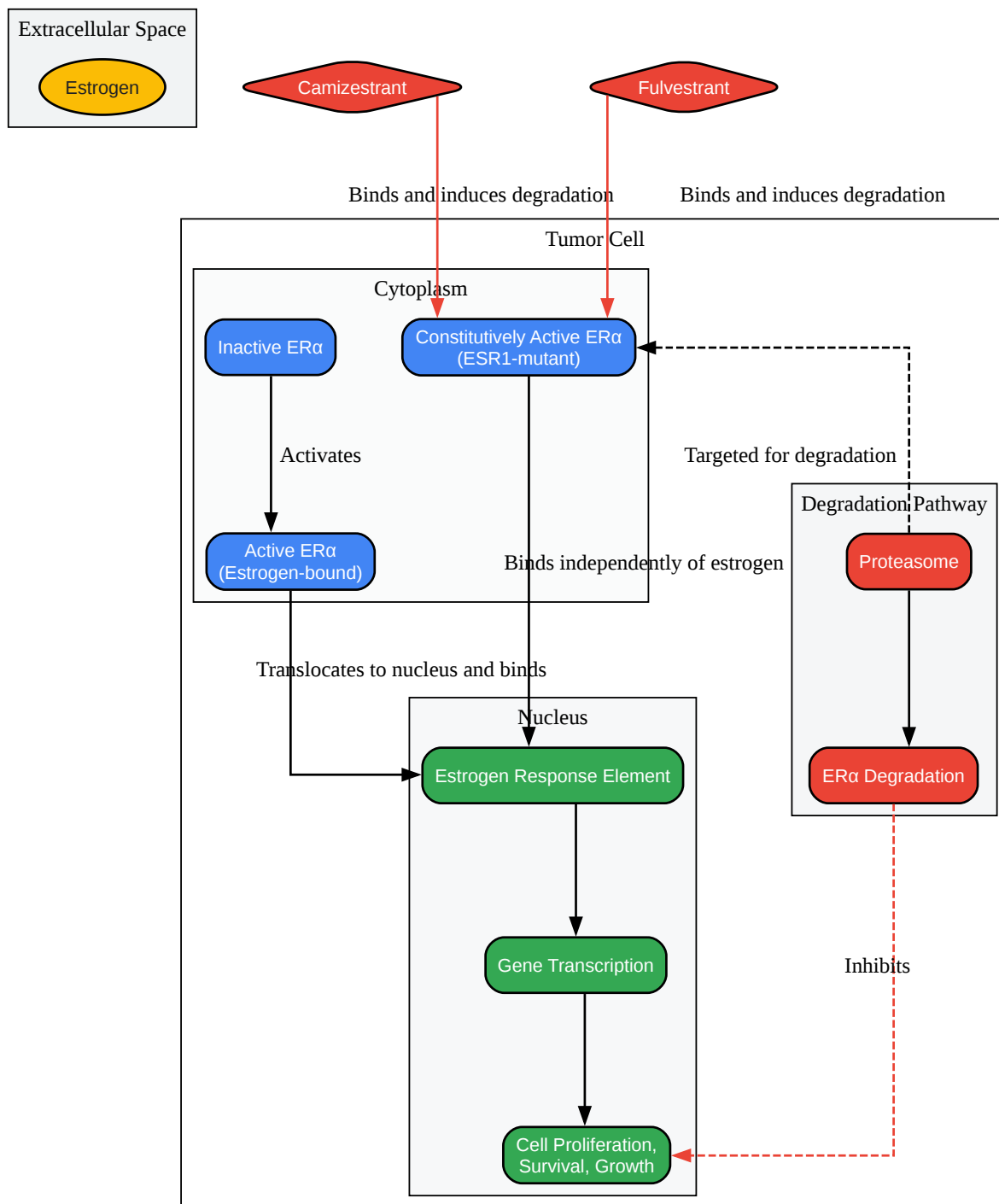
Mechanism of Action and Signaling Pathway

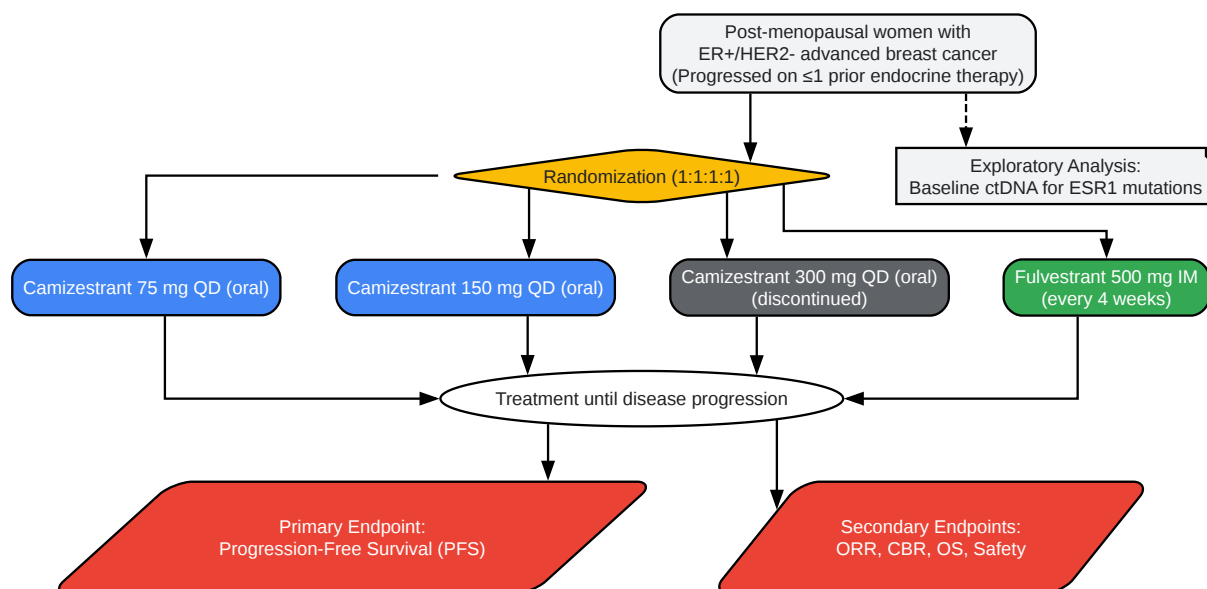
Both **camizestrant** and fulvestrant are selective estrogen receptor degraders that function by binding to the estrogen receptor (ER α), leading to its degradation and thereby blocking downstream signaling that promotes tumor growth.[1][2] However, their distinct chemical structures and properties result in differences in their efficacy, particularly in the presence of ESR1 mutations.

ESR1 mutations, often located in the ligand-binding domain, lead to constitutive, ligand-independent activation of the estrogen receptor.[3] This renders therapies that only block

estrogen binding, such as aromatase inhibitors, less effective. SERDs, by degrading the receptor itself, offer a more direct approach to inhibiting this constitutive activity.

Camizestrant is a potent, oral ngSERD and a complete ER α antagonist.[1][4] Preclinical studies have shown that it effectively degrades both wild-type and mutant ER α . [5][6] Fulvestrant, administered intramuscularly, also degrades ER α but may have limitations in achieving sufficient drug exposure to effectively target mutant receptors.[7] Furthermore, acquired resistance to fulvestrant has been associated with the emergence of secondary mutations in ESR1, such as at the F404 residue, which can disrupt fulvestrant binding.[8][9][10]





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